N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, but specific synthesis methods for “N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine” are not available in the accessed sources .Chemical Reactions Analysis
The chemical reactions involving “N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine” are not specified in the accessed sources .Scientific Research Applications
Optimal Conditions for Mutagenesis N-methyl-N′-nitro-N-nitrosoguanidine (NTG) has been studied for its mutagenic properties in Escherichia coli K12, demonstrating the ability to induce at least one mutation per treated cell under specific conditions that permit over 50% survival. This highlights the substance's potential utility in genetic research and mutagenesis studies, providing a foundation for understanding mutation induction mechanisms in bacterial cells (Adelberg, Mandel, & Chen, 1965).
Cytotoxic Evaluation for Antitumor Agents Sulfonyl-N-hydroxyguanidine derivatives have been designed and synthesized, including evaluations for their cytotoxic effects as potential anticancer agents. This research indicates the potential for N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine derivatives to serve as foundational structures in developing new anticancer treatments, showcasing the compound's relevance in medicinal chemistry and oncology (Chern et al., 1997).
Protective Effects Against Oxidative Stress Aminoguanidine, a compound related to this compound, has been studied for its protective effects against oxidative stress and bladder injury in cyclophosphamide-induced hemorrhagic cystitis in rats. This research provides insights into the therapeutic potential of guanidine derivatives in mitigating oxidative stress-induced tissue damage, underscoring the compound's importance in research focused on antioxidant and protective agents (Abraham, Rabi, & Selvakumar, 2009).
Antifilarial Activity The synthesis and antifilarial evaluation of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines, including their reaction processes and structural analysis, reveal the compound's utility in developing treatments for filarial infections. This line of investigation demonstrates the broader applications of guanidine derivatives in parasitology and tropical medicine, providing a pathway for new antiparasitic drug development (Angelo et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopropyl-2-[(2,4-dichlorophenyl)methyl]-3-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-13-7-6-12(16(19)10-13)11-20-17(22-15-8-9-15)21-14-4-2-1-3-5-14/h1-7,10,15H,8-9,11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYLEUAMQBTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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